Bupicomide

Vue d'ensemble

Description

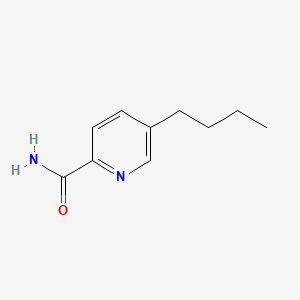

Bupicomide, également connu sous le nom de 5-Butylpyridine-2-carboxamide, est un composé chimique créé et fabriqué par Lanospharma Laboratories Company, Ltd. Il est utilisé expérimentalement comme bêta-bloqueur et cliniquement comme un puissant vasodilatateur. This compound est connu pour sa capacité à réduire la pression artérielle systolique, diastolique et moyenne .

Applications De Recherche Scientifique

Bupicomide a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans des études sur les bêta-bloqueurs et les vasodilatateurs.

Biologie : this compound est étudié pour ses effets sur les processus cellulaires et son potentiel comme agent thérapeutique.

Médecine : Cliniquement, il est étudié pour ses propriétés antihypertensives et sa capacité à moduler la pression artérielle.

Analyse Biochimique

Biochemical Properties

Bupicomide’s role in biochemical reactions is primarily as a beta blocker

Cellular Effects

As a beta blocker, it likely influences cell function by inhibiting the action of epinephrine and norepinephrine on the beta-adrenergic receptors, which are part of cell signaling pathways . This can affect gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a beta blocker . Beta blockers work by binding to beta-adrenergic receptors, preventing epinephrine and norepinephrine from binding. This inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Bupicomide est synthétisé par amidation via le chlorure d’acide de l’acide fusarique, qui est isolé de Fusarium oxysporum. Ce processus a été développé dans le cadre d’un programme de criblage examinant les produits de fermentation microbienne pour une activité pharmacologique .

Méthodes de production industrielle : La production industrielle de this compound implique la fermentation à grande échelle de Fusarium oxysporum pour produire de l’acide fusarique, suivie de sa conversion en chlorure d’acide et de l’amidation subséquente pour obtenir du this compound .

Analyse Des Réactions Chimiques

Types de réactions : Bupicomide subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de pyridine oxydés, tandis que la réduction peut produire des dérivés d’amide réduits .

Mécanisme D'action

Bupicomide exerce ses effets principalement par son action de bêta-bloqueur et de vasodilatateur. Il inhibe la dopamine bêta-hydroxylase, une enzyme impliquée dans la biosynthèse de la norépinéphrine, une neurohormone presseuse. En inhibant cette enzyme, this compound réduit la production de norépinéphrine, ce qui entraîne une vasodilatation et une diminution de la pression artérielle .

Composés similaires :

Hydralazine : Un autre vasodilatateur utilisé pour traiter l’hypertension.

Acide fusarique : Le précurseur de this compound, également connu pour ses effets inhibiteurs sur la dopamine bêta-hydroxylase.

Comparaison : this compound est unique dans sa double action de bêta-bloqueur et de vasodilatateur, tandis que des composés comme l’hydralazine agissent principalement comme des vasodilatateurs. De plus, la synthèse de this compound à partir de l’acide fusarique offre une voie distincte par rapport aux autres agents antihypertenseurs .

Comparaison Avec Des Composés Similaires

Hydralazine: Another vasodilator used to treat hypertension.

Fusaric Acid: The precursor to Bupicomide, also known for its inhibitory effects on dopamine beta hydroxylase.

Comparison: this compound is unique in its dual action as both a beta blocker and a vasodilator, whereas compounds like hydralazine primarily act as vasodilators. Additionally, this compound’s synthesis from fusaric acid provides a distinct pathway compared to other antihypertensive agents .

Activité Biologique

Bupicomide, chemically known as 5-butyl-2-pyridinecarboxamide, is a compound derived from the mycotoxin fusaric acid. It has been primarily studied for its biological activities, particularly in the cardiovascular system and its role as an inhibitor of dopamine beta-monooxygenase. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits several key mechanisms that contribute to its biological activity:

- Inhibition of Dopamine Beta-Monooxygenase : this compound acts as an inhibitor of dopamine beta-monooxygenase (DBM), an enzyme involved in the conversion of dopamine to norepinephrine. This inhibition is significant in the context of hypertension management, as it leads to increased levels of dopamine and decreased production of norepinephrine, ultimately resulting in vasodilation and reduced blood pressure .

- Beta-Adrenergic Blockade : The compound also functions as a beta-blocker, which helps in managing cardiovascular conditions by reducing heart rate and myocardial contractility. This effect is beneficial for patients with hypertension or other cardiovascular disorders.

Pharmacological Effects

The pharmacological profile of this compound highlights its potential therapeutic uses:

- Vasodilatory Effects : this compound's ability to induce vasodilation makes it a candidate for treating hypertension. By inhibiting DBM, it promotes relaxation of blood vessels, thereby lowering blood pressure .

- Cardiovascular Benefits : Its beta-blocking properties contribute to improved cardiovascular outcomes by reducing workload on the heart and preventing arrhythmias.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

- Hypertension Management : In a clinical study involving hypertensive patients, this compound was administered to evaluate its effectiveness in lowering blood pressure. Results indicated a significant reduction in systolic and diastolic blood pressure after treatment, supporting its use as an antihypertensive agent .

- Comparative Studies : Research comparing this compound with other antihypertensive drugs demonstrated that while this compound effectively reduces blood pressure, it also has a favorable side effect profile compared to traditional beta-blockers.

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound not only inhibits DBM but also modulates neurotransmitter levels in the central nervous system, which may contribute to its antihypertensive effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

5-butylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSPIPWLHGKJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177168 | |

| Record name | Bupicomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22632-06-0 | |

| Record name | Bupicomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22632-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupicomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022632060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUPICOMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupicomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupicomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPICOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X3H76N0HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Bupicomide and how does it impact blood pressure?

A1: this compound is a dopamine beta-hydroxylase inhibitor. While initially thought to lower blood pressure by inhibiting this enzyme, research suggests it primarily acts as a direct vasodilator []. Both this compound and Hydralazine, a known vasodilator, were found to reduce forearm vascular resistance without significantly impacting renal blood flow or renal vascular resistance []. This suggests that this compound's primary antihypertensive effect stems from direct vasodilation rather than dopamine beta-hydroxylase inhibition.

Q2: How does this compound affect the sympathetic nervous system and what role does this play in its effect on blood pressure?

A2: Administration of this compound results in an increase in sympathetic nervous activity. This is evidenced by increases in heart rate [, ], urinary norepinephrine excretion [], and decreases in the duration of the pre-ejection period []. These changes mirror those observed with Hydralazine, suggesting a similar mechanism. The increase in sympathetic activity is likely a baroreceptor-mediated response to the decrease in mean arterial pressure caused by this compound's vasodilatory effects [, ].

Q3: How does the starting plasma renin activity level influence the response to this compound?

A3: Research indicates that the initial plasma renin activity level significantly influences how much it increases during this compound administration []. A strong positive correlation (r = 0.98, P less than 0.001) was observed between baseline plasma renin activity and the increase seen during this compound treatment []. This suggests patients with higher baseline renin activity may experience a more pronounced increase in response to the drug.

Q4: What analytical methods are used to study this compound and its metabolites?

A4: A sensitive and specific Gas-Liquid Chromatography (GLC) assay has been developed to study the pharmacokinetics of this compound []. This method focuses on quantifying Fusaric acid, the active metabolite of this compound, in biological fluids []. The method involves efficient extraction of Fusaric acid from samples, followed by on-column methylation and detection using flame-ionization. This technique allows researchers to track this compound's metabolic fate and perform pharmacokinetic studies in animal models and human subjects.

Q5: What are the potential advantages and disadvantages of this compound compared to Hydralazine based on available research?

A5: this compound and Hydralazine demonstrate similar antihypertensive effects, both lowering blood pressure by approximately 15 mmHg []. Both drugs increase heart rate and appear to act primarily as direct vasodilators []. Further research is needed to establish whether this compound offers advantages over existing therapies like Hydralazine. Long-term studies are crucial to assess the efficacy and safety profile of this compound for managing hypertension.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.